molecular formula C22H23FN2O3S2 B2478692 N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-59-5

N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2478692
CAS No.: 941981-59-5
M. Wt: 446.56
InChI Key: MGBAFYRYSXUEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a high-purity synthetic compound offered for research and development purposes. This acetamide derivative features a complex molecular structure incorporating a thiazole core with a (4-fluorobenzyl)thio substituent, linked to a 3,4-dimethoxyphenethyl group. The presence of these moieties suggests potential for investigation in various biochemical pathways. Researchers may find this compound valuable for exploratory studies in medicinal chemistry, including as a precursor or intermediate in the synthesis of more complex molecules. Its structure indicates potential for interaction with enzymatic processes, particularly those involving thiol groups or metal ions, making it a candidate for in vitro assay development and pharmacological profiling. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own safety assessments and handle the material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-27-19-8-5-15(11-20(19)28-2)9-10-24-21(26)12-18-14-30-22(25-18)29-13-16-3-6-17(23)7-4-16/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBAFYRYSXUEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H23FN6O3SC_{23}H_{23}FN_6O_3S, with a molecular weight of 482.5 g/mol. Its structure includes a thiazole ring, a methoxy-substituted phenethyl group, and a fluorobenzyl thioether moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23FN6O3SC_{23}H_{23}FN_6O_3S
Molecular Weight482.5 g/mol
CAS Number863458-06-4

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells. This dual mechanism is significant as it addresses the challenge of drug resistance in cancer therapy.

Key Findings from Research Studies

  • In Vitro Potency : Research indicates that this compound exhibits high potency against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). In vitro studies demonstrated that it effectively reduces cell viability through apoptosis and autophagy induction .
  • In Vivo Efficacy : In animal models, specifically A375 xenograft models in mice, the compound significantly inhibited tumor growth. This suggests promising therapeutic potential for treating resistant cancer forms .
  • Structure-Activity Relationship (SAR) : The modification of specific functional groups within the compound has been explored to enhance its efficacy and selectivity against cancer cells. Variations in the thiazole and phenethyl components have been particularly influential in determining biological outcomes .

Case Study 1: Melanoma Treatment

A study evaluated the effects of this compound on melanoma cells. The results indicated that at concentrations above 10 µM, the compound induced significant apoptosis, as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.

Case Study 2: Chronic Myeloid Leukemia

In another investigation focusing on CML, the compound was tested against resistant cell lines. Results showed a marked decrease in cell proliferation and induction of autophagic markers after treatment with this compound, highlighting its potential as a therapeutic agent for resistant forms of leukemia.

Comparison with Similar Compounds

Thiazole Derivatives with CETP Inhibition Potential ()

Compounds 46–49 from share structural similarities with the target molecule, including:

  • Thiazol-4-yl core with variable substituents.
  • 4-Fluorobenzyl and 3,4-dimethoxyphenyl groups.

Key Data:

Compound ID Substituents Yield (%) Melting Point (°C) HPLC Retention (min)
46 4-Arylthiazole, 4-fluorobenzyl, acetamide 86.1 134.6–137.0 8.39
47 Methyl glycinate, 4-fluorobenzyl 79.4 103.5–105.4 7.62
49 Morpholinophenyl, 4-fluorobenzyl 53.7 139.0–140.4 3.84
  • Purity & Synthesis : High yields (32.9–86.1%) and close HRMS matches confirm synthetic efficiency .

1,3,4-Thiadiazole Derivatives ()

Compounds 5e–5m in feature a 1,3,4-thiadiazole core instead of thiazole but retain sulfur-containing linkages (e.g., benzylthio, chlorobenzylthio).

Key Observations :

  • Lower Yields : 32.9–88%, compared to 53.7–86.1% for thiazoles in .
  • Higher Melting Points : 132–170°C vs. 103–140°C for thiazoles, suggesting greater crystallinity in thiadiazoles .

Quinazolinone-Based Thioacetamides ()

Quinazolinone derivatives (e.g., compounds 5, 12, 18) highlight the role of thioacetamide groups in enzyme inhibition:

Compound ID Substituents KI (nM, hCA I) KI (nM, hCA II)
12 N-(4-fluorophenyl) 548.6 Not reported
18 N-(4-fluorobenzyl) 2048 Not reported
  • SAR Insight : The N-fluorophenyl group (compound 12) enhances hCA I inhibition compared to N-fluorobenzyl (compound 18), emphasizing the importance of substituent positioning .

Antimicrobial Thiazole-Acetamides ()

Thiazole derivatives (e.g., 107b, 107m) demonstrate potent antibacterial activity:

Compound ID Substituents MIC (μg/mL)
107b 4-Methylthiazole, m-tolyl 6.25–12.5
107m 3-Chlorophenyl, thiazole 12.5
  • Activity Trends : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial efficacy, while methoxy groups reduce potency .

Structural and Functional Analysis

Role of the 4-Fluorobenzyl Group

  • Lipophilicity : The 4-fluorobenzyl group enhances membrane permeability, as seen in CETP inhibitors () and hCA inhibitors () .
  • Electronic Effects : Fluorine’s electronegativity may stabilize hydrogen bonding or dipole interactions in enzyme active sites.

Impact of the 3,4-Dimethoxyphenethyl Group

  • Solubility: Methoxy groups improve aqueous solubility compared to nonpolar analogs.
  • Steric Effects : The phenethyl chain may orient the molecule for optimal target engagement, as observed in CETP inhibitors .

Thiazole vs. Thiadiazole Cores

  • Thiazole : Smaller and less electron-deficient, favoring interactions with hydrophobic pockets.

Q & A

Basic: How can researchers optimize the synthesis of N-(3,4-dimethoxyphenethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide to maximize yield and purity?

Answer:

  • Reaction Conditions : Use controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of aromatic intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Stepwise addition of 4-fluorobenzyl thiol to the thiazole precursor reduces side reactions. Monitor intermediates by TLC (Rf = 0.4–0.6 in ethyl acetate) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) verify methoxy (δ 3.7–3.8 ppm), thiazole (δ 7.2–7.5 ppm), and acetamide (δ 2.1–2.3 ppm) groups. Compare shifts to similar thiazole-acetamide derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 485.15 g/mol; observed 485.14) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; bond lengths (e.g., C–S: 1.78 Å) and angles confirm thioether linkages .

Basic: What protocols are recommended for evaluating its antimicrobial and anticancer activity in vitro?

Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values should be compared to reference compounds (e.g., doxorubicin). Use concentrations ranging 1–100 μM .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Answer:

  • Substituent Modification : Replace 4-fluorobenzyl with chloro/cyano groups to assess electronic effects on thiol-thiazole interactions. Synthesize derivatives via nucleophilic substitution .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate heterocycle impact on target binding. Use molecular docking (e.g., AutoDock Vina) to prioritize candidates .
  • In Vivo Correlation : Compare in vitro IC₅₀ values with pharmacokinetic data (e.g., plasma half-life in rodent models) to prioritize leads .

Advanced: What computational strategies predict this compound’s binding affinity to biological targets?

Answer:

  • Molecular Docking : Use crystal structures of bacterial FabH (PDB: 1HNJ) or human topoisomerase II (PDB: 1ZXM). Optimize protonation states (pH 7.4) with software like Schrödinger .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .

Advanced: How can researchers address contradictions in reported biological activity across studies?

Answer:

  • Standardize Assays : Replicate experiments using identical cell lines (ATCC-verified) and culture conditions (e.g., RPMI-1640 + 10% FBS). Disclose solvent (DMSO) concentrations (<0.1%) .
  • Meta-Analysis : Pool data from ≥5 independent studies; apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Corrogate discrepancies via dose-response curve overlays .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Continuous reactors minimize thermal degradation of heat-sensitive intermediates (e.g., thioacetamide). Optimize residence time (10–15 min) via inline UV monitoring .
  • Crystallization Control : Seed the reaction mixture with pure product to enforce uniform crystal growth. Use anti-solvents (e.g., hexane) for precipitation .

Advanced: How can metabolic stability be assessed to guide further optimization?

Answer:

  • In Vitro Models : Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics .
  • Metabolite ID : Use HRMS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns to synthetic standards .

Advanced: What crystallographic methods resolve polymorphism issues in this compound?

Answer:

  • Single-Crystal Growth : Vapor diffusion (ether into DCM solution) yields diffraction-quality crystals. Confirm space group (e.g., P2₁/c) and unit cell parameters via Bruker D8 Venture .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) with CrystalExplorer. Correlate packing motifs with solubility profiles .

Advanced: How can researchers validate hypothesized mechanisms of action using genetic tools?

Answer:

  • CRISPR Knockouts : Generate HEK293 cells lacking putative targets (e.g., EGFR). Compare compound efficacy in WT vs. KO lines via Western blot (phospho-antibodies) .
  • RNA-Seq : Profile transcriptomic changes (Illumina NovaSeq) post-treatment. Pathway enrichment (KEGG/GO) identifies dysregulated processes (e.g., apoptosis, redox signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.